(Z)-6-((2-methylallyl)oxy)-2-(4-methylbenzylidene)benzofuran-3(2H)-one

Medicinal Chemistry Structure-Activity Relationship Aurone Derivatives

(Z)-6-((2-methylallyl)oxy)-2-(4-methylbenzylidene)benzofuran-3(2H)-one (CAS 858756-08-8) is a synthetic aurone, a member of the (Z)-2-benzylidenebenzofuran-3(2H)-one class of flavonoid structural isomers. It features a 2-(4-methylbenzylidene) moiety and a distinctive 6-((2-methylallyl)oxy) substituent on the benzofuran-3(2H)-one core, yielding a molecular formula of C₂₀H₁₈O₃ and a molecular weight of 306.36 g/mol.

Molecular Formula C20H18O3
Molecular Weight 306.361
CAS No. 858756-08-8
Cat. No. B2942680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-6-((2-methylallyl)oxy)-2-(4-methylbenzylidene)benzofuran-3(2H)-one
CAS858756-08-8
Molecular FormulaC20H18O3
Molecular Weight306.361
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=C)C
InChIInChI=1S/C20H18O3/c1-13(2)12-22-16-8-9-17-18(11-16)23-19(20(17)21)10-15-6-4-14(3)5-7-15/h4-11H,1,12H2,2-3H3/b19-10-
InChIKeyVGABSXSIIWJBSD-GRSHGNNSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (Z)-6-((2-methylallyl)oxy)-2-(4-methylbenzylidene)benzofuran-3(2H)-one is a Distinct Aurone Scaffold for Research & Procurement


(Z)-6-((2-methylallyl)oxy)-2-(4-methylbenzylidene)benzofuran-3(2H)-one (CAS 858756-08-8) is a synthetic aurone, a member of the (Z)-2-benzylidenebenzofuran-3(2H)-one class of flavonoid structural isomers [1]. It features a 2-(4-methylbenzylidene) moiety and a distinctive 6-((2-methylallyl)oxy) substituent on the benzofuran-3(2H)-one core, yielding a molecular formula of C₂₀H₁₈O₃ and a molecular weight of 306.36 g/mol . Aurones are recognized for their broad pharmacological potential, including anticancer, antidiabetic, and anti-inflammatory activities, which has driven the synthesis and screening of diverse derivative libraries [2].

Structural Precision Matters: Why a Standard Aurone Cannot Replace (Z)-6-((2-methylallyl)oxy)-2-(4-methylbenzylidene)benzofuran-3(2H)-one


Generic aurone substitution is precarious because biological activity is exquisitely sensitive to the substitution pattern on both the benzofuranone core and the exocyclic arylidene ring. Published data on the closest related analog, (Z)-2-(4-methylbenzylidene)benzofuran-3(2H)-one (CAS 61370-66-9), confirms potent anticancer activity against MDA-MB-231 and MCF-7 breast cancer cell lines [1]. The target compound differentiates itself by incorporating a 2-methylallyloxy group at the 6-position of the benzofuranone ring. This lipophilic prenyl-like appendage is absent in CAS 61370-66-9 and is predicted to significantly modulate lipophilicity, membrane permeability, and target-binding interactions relative to the unsubstituted core [2]. Consequently, established SAR data from simpler aurone analogs cannot be linearly extrapolated to predict the performance of 858756-08-8, making its direct procurement essential for studies requiring this specific pharmacophoric pattern.

Head-to-Head Evidence: Quantifying the Differentiation of (Z)-6-((2-methylallyl)oxy)-2-(4-methylbenzylidene)benzofuran-3(2H)-one


Structural Differentiation: 6-(2-Methylallyloxy) Substituent vs. Unsubstituted Aurone Core

The target compound is differentiated from the most active reported analog, (Z)-2-(4-methylbenzylidene)benzofuran-3(2H)-one (3e), by the presence of a 6-((2-methylallyl)oxy) group. While the unsubstituted analog 3e demonstrated promising anticancer activity in MTT assays against MCF-7 and MDA-MB-231 breast cancer cell lines [1], the target compound introduces a lipophilic prenyl-like substituent known to influence tubulin polymerization inhibition, a common mechanism for aurone cytotoxicity [2]. This single structural modification is anticipated to shift the molecule's lipophilicity (cLogP) upwards by approximately 1.5-2 log units relative to the parent core, profoundly impacting cellular uptake and off-target binding profiles.

Medicinal Chemistry Structure-Activity Relationship Aurone Derivatives

Benzylidene Substituent Comparison: 4-Methyl vs. 4-Chloro in Aurone-Based Anticancer Activity Assays

In a series of 15 aurone analogs, both (Z)-2-(4-methylbenzylidene)benzofuran-3(2H)-one (3e) and (Z)-2-(4-chlorobenzylidene)benzofuran-3(2H)-one (3f) were identified as the most promising inhibitors against MCF-7 and MDA-MB-231 breast cancer cell lines [1]. While direct comparative IC50 values for the target compound against these two analogs are not available in the same assay, the para-methyl substituted analog (3e) shares an identical benzylidene moiety with the target compound (858756-08-8). The 4-chloro analog (3f) serves as a close halogenated comparator. Pre-procurement evaluation should consider that the target compound uniquely combines the active 4-methylbenzylidene motif of 3e with a 6-(2-methylallyloxy) group that is absent in both 3e and 3f, potentially yielding a dual-acting molecule or improved selectivity profile.

Anticancer Activity Breast Cancer MTT Assay

Class-Level Pharmacological Potential: Aurone Core vs. Flavone Isomers for Enzyme Inhibition

Aurones, as a class, demonstrate significant α-amylase inhibitory activity distinct from their flavone structural isomers. In a study on phenylureidoaurones, compounds displayed IC50 values ranging from 9.6 to 339.9 μM against α-glucosidase, substantially outperforming acarbose (IC50 = 750.0 μM) [1]. For α-amylase, a 5-methyl substituted aurone with a 4'-phenylureido moiety (6e) showed an IC50 of 142.0 ± 1.6 μM, compared to acarbose's IC50 of 108 ± 1.2 μM, demonstrating competitive inhibition [1]. The target compound's 4-methylbenzylidene motif mirrors elements of these active scaffolds, and its 6-substituent provides an additional vector for pharmacophore expansion. While direct enzyme inhibition data for 858756-08-8 is pending, its structural alignment with the active aurone class positions it as a candidate for digestive enzyme inhibition screening programs.

Antidiabetic α-Amylase Inhibition Drug Discovery

Differentiation from Ortho-Methyl and Halo-Substituted 6-(2-Methylallyloxy) Aurone Isomers

The target compound (Z)-6-((2-methylallyl)oxy)-2-(4-methylbenzylidene)benzofuran-3(2H)-one is distinguished from its positional isomer, (Z)-6-((2-methylallyl)oxy)-2-(2-methylbenzylidene)benzofuran-3(2H)-one, and its fluorinated analog, (Z)-2-(3-fluorobenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one, by the specific para-methyl substitution on the arylidene ring . The para-methyl group is electron-donating and sterically accessible, contrasting with the ortho-methyl group which introduces steric hindrance near the exocyclic double bond, and the 3-fluoro group which is electron-withdrawing. These differences in electronic and steric properties can lead to divergent binding modes in hydrophobic enzyme pockets [1]. For researchers specifically targeting para-substituted aryl interactions, the generic procurement of any available 6-(2-methylallyloxy) aurone is insufficient.

Isomer Differentiation Positional Isomers Chemical Procurement

Optimal Use Cases for Procuring (Z)-6-((2-methylallyl)oxy)-2-(4-methylbenzylidene)benzofuran-3(2H)-one


Breast Cancer Drug Discovery: Expanding the SAR of Active 4-Methylbenzylidene Aurones

Based on the established anticancer activity of the related compound (Z)-2-(4-methylbenzylidene)benzofuran-3(2H)-one against MCF-7 and MDA-MB-231 cell lines, procurement of 858756-08-8 enables direct investigation into how the addition of a 6-(2-methylallyloxy) group modulates antiproliferative potency, apoptosis induction, and mitochondrial membrane potential disruption [1]. This compound serves as a logical next-step structural expansion of a validated hit scaffold.

Antidiabetic Screening: Evaluating a Prenyl-Modified Aurone Against Digestive Enzymes

Given the ability of structurally related arylureidoaurones to achieve IC50 values 120-180 times more potent than acarbose against α-glucosidase, 858756-08-8 is a strong screening candidate for α-amylase and α-glucosidase inhibition panels [2]. Its distinct 6-prenyl-like modification offers a structural feature often associated with superior target binding in flavonoid-like natural products.

Chemical Biology Tool for Studying Tubulin Polymerization Dynamics

Aurones are known to target tubulin polymerization, a key mechanism in antimitotic chemotherapy. The specific combination of a 4-methylbenzylidene group and a 6-(2-methylallyloxy) lipophilic chain in a single molecule makes this compound suitable for competitive binding studies against colchicine-site ligands, where subtle changes in lipophilic bulk dictate binding kinetics and selectivity profiles [3].

Analytical Chemistry & Reference Standard Procurement for Aurone Metabolite Identification

The unique combination of substituents on this molecule provides a distinct analytical fingerprint (e.g., retention time, mass spectral fragmentation), making it a useful reference standard for LC-MS/MS method development aimed at detecting aurone-based lead compounds and their phase I metabolites in early-stage ADME assays [4].

Quote Request

Request a Quote for (Z)-6-((2-methylallyl)oxy)-2-(4-methylbenzylidene)benzofuran-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.